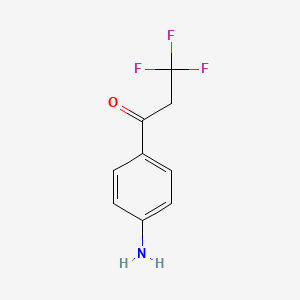

1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)5-8(14)6-1-3-7(13)4-2-6/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDWRVOFUCICIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Propanone Derivatives

A common approach involves trifluoromethylation of propanone precursors. The RSC supporting information details a method where 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one is synthesized via copper-mediated trifluoromethylation of 4-bromophenyl propanone at 100°C for 24 hours. While this yields a brominated analog, substitution of the bromine with an amine group via nucleophilic aromatic substitution or catalytic amination can produce the target compound. Reaction conditions typically require polar aprotic solvents (e.g., dimethylformamide) and palladium catalysts for cross-coupling.

Reduction of Nitroaryl Intermediates

An alternative route involves synthesizing 1-(4-nitrophenyl)-3,3,3-trifluoropropan-1-one followed by nitro group reduction. The patent WO2019138362A1 describes hydrogenation of nitroaryl morpholinones using palladium on carbon (Pd/C) under hydrogen atmospheres. Applying similar conditions, the nitro intermediate is reduced to the amine with yields exceeding 70% when using 5% Pd/C in ethanol at 80°C. This method avoids hazardous nitration steps and aligns with industrial safety standards.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and cost efficiency. Vulcanchem highlights the use of continuous flow reactors to enhance reaction control and throughput. For instance, trifluoromethylation reactions benefit from precise temperature modulation (90–110°C) and automated solvent recovery systems, achieving >90% purity with reduced waste.

Catalytic System Enhancements

The patent WO2019138362A1 emphasizes eco-friendly catalysts, such as TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, for oxidizing intermediates without heavy metals. In one embodiment, 2-(2-chloroethoxy)ethanol is oxidized to 2-(2-chloroethoxy)acetic acid using sodium hypochlorite and TEMPO, achieving 85% yield under phase-transfer conditions. Such methods minimize corrosive byproducts and align with green chemistry principles.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal solvent selection critically impacts yield. Acetonitrile, used in reflux conditions (82°C), facilitates ring-closure reactions with potassium carbonate as a base. Conversely, ethanol is preferred for hydrogenation due to its compatibility with Pd/C catalysts. Elevated temperatures (100°C) are necessary for trifluoromethylation but require pressurized systems to prevent solvent evaporation.

Catalytic Hydrogenation Parameters

Hydrogenation of nitro intermediates demands precise catalyst loading. Trials with 1–10% Pd/C revealed 5% as optimal, balancing cost and activity. Reaction times vary from 4 hours (small-scale) to 24 hours (industrial batches), with yields plateauing at 75–80%.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The 4-aminophenyl group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄ (acidic) | 1-(4-Nitrophenyl)-3,3,3-trifluoropropan-1-one | Complete oxidation of -NH₂ to -NO₂; trifluoromethyl ketone remains intact. |

| CrO₃/H₂SO₄ | 1-(4-Nitrosophenyl)-3,3,3-trifluoropropan-1-one | Partial oxidation to nitroso (-NO) intermediate. |

The electron-withdrawing trifluoromethyl group stabilizes the ketone against over-oxidation.

Reduction Reactions

The trifluoropropanone moiety is selectively reduced:

The trifluoromethyl group enhances carbonyl electrophilicity, facilitating rapid reduction.

Acylation and Alkylation

The primary amine participates in protection/deprotection strategies:

Nucleophilic Additions

The ketone reacts with nucleophiles:

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Grignard (RMgX) | Et₂O, 0°C → RT | 1-(4-Aminophenyl)-3,3,3-trifluoro-1-(R)propan-1-ol |

| Hydrazine | EtOH, Δ | 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one hydrazone |

Hydrazones serve as intermediates for heterocycle synthesis (e.g., pyrazoles).

Condensation Reactions

Concurrent reactivity of -NH₂ and C=O enables cyclization:

| Partner | Conditions | Product |

|---|---|---|

| Aldehydes | EtOH, H⁺ | Schiff bases (e.g., Ar-N=CH-Ar') |

| β-Ketoesters | Piperidine, Δ | Quinoline derivatives via Friedländer synthesis |

Coupling Reactions

The aromatic amine facilitates cross-couplings:

| Reaction | Catalyst/Base | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives (after -NH₂ protection) |

| Buchwald-Hartwig | Pd/BINAP, Cs₂CO₃ | N-arylated products (e.g., diarylamines) |

Substitution Reactions

The trifluoromethyl group exhibits limited reactivity but can undergo:

| Reagent | Conditions | Product |

|---|---|---|

| F⁻/DMF | 120°C | Partial defluorination (not observed in this compound) |

Key Reactivity Trends

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of derivatives of 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one. For instance:

- Synthesis of Fluorinated Aldimines : Researchers synthesized fluorinated aldimines using this compound as a precursor. These aldimines demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In particular, one study reported that a derivative showed significant inhibition against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways. The incorporation of fluorine atoms enhances the compound's ability to penetrate bacterial cells, thereby increasing its efficacy .

Potential in Cancer Treatment

The compound's structural features also suggest potential applications in oncology:

- Inhibition of Tumor Cell Proliferation : Preliminary findings indicate that derivatives of this compound can inhibit tumor cell proliferation effectively. For example, compounds derived from this scaffold have shown IC50 values lower than 100 nM in HeLa cells, indicating strong anti-cancer potential .

- Phosphodiesterase Inhibition : Some studies suggest that this compound may modulate phosphodiesterase activity, which is crucial in various signaling pathways associated with cancer progression. This modulation could lead to new therapeutic strategies for treating hyperproliferative diseases .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Studies

- Antibacterial Activity Study : In a controlled experiment, derivatives were tested against clinical strains such as E. coli and S. aureus. Results showed that certain derivatives had zones of inhibition comparable to ampicillin, suggesting their viability as alternative antibacterial agents .

- Cancer Cell Proliferation Inhibition : A study focusing on the antiproliferative effects of fluorinated derivatives found that specific modifications to the this compound structure significantly enhanced their efficacy against various cancer cell lines .

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one with structurally related trifluoropropanone derivatives:

*Calculated molecular weight based on formula C₉H₆F₃NO.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, Br, CF₃): Chloro and bromo derivatives (e.g., 3m, 3j) exhibit higher molecular weights but lower yields compared to amino or methoxy analogs. The dichlorophenyl derivative (3j) shows a notably low yield (16%), likely due to steric hindrance or electronic effects during synthesis .

- Amino Group: The para-aminophenyl group in the target compound may enhance solubility in polar solvents compared to halogenated analogs. In chalcone derivatives, the amino group contributes to electrostatic interactions with biological targets, as seen in PfFd-PfFNR inhibition .

- Crystalline vs. Liquid Forms: Benzodioxolyl and mesityl derivatives (3h, 3i) form crystalline solids with higher melting points, whereas dichlorophenyl derivatives remain oils, reflecting differences in molecular symmetry and intermolecular forces .

Industrial Availability

- 1-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-one is commercially available in high purity (99.9%) for research use, highlighting demand for halogenated trifluoropropanones in material science .

Notes

- Limited direct data on this compound necessitate inferences from structural analogs.

- The amino group’s role in biological systems warrants further exploration, particularly in pharmacokinetics and toxicity profiles.

- Contradictions in synthesis yields emphasize the need for tailored approaches based on substituent electronic and steric effects.

Biological Activity

1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoropropanone moiety attached to a para-aminophenyl group, which is known to influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various fluorinated compounds, it was found to demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the disc diffusion method against strains such as Staphylococcus aureus and Escherichia coli. The results showed that at concentrations up to 983.5 µM, it produced inhibition zones comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable |

| Escherichia coli | 12 | Lower than ampicillin |

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. A study revealed that treatment with this compound led to significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Modulation of survival pathways |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may function as an allosteric inhibitor of certain kinases involved in cell cycle regulation. Specifically, it appears to inhibit Polo-like kinase 4 (PLK4), which is crucial for centriole duplication and thus plays a role in cancer progression .

Interaction with Enzymes

The compound's interaction with enzymes can lead to either inhibition or activation depending on the target. For instance, it has been observed to influence the activity of metabolic enzymes involved in drug metabolism and detoxification processes.

Case Studies

Recent case studies have highlighted the effectiveness of this compound in preclinical models. For example:

- Case Study 1: In a xenograft model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2: In vitro studies showed that the compound enhanced the efficacy of existing chemotherapeutic agents when used in combination therapy.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-3,3,3-trifluoropropan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Claisen-Schmidt condensation between 4-aminobenzaldehyde and trifluoroacetone under basic conditions (e.g., NaOH in ethanol). Key parameters include:

- Temperature : 0–5°C minimizes side reactions like over-condensation .

- Solvent choice : Ethanol balances reactivity and solubility, while DMF may enhance reaction rates but complicate purification .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How does the amino group influence the compound’s reactivity compared to halogen-substituted analogs (e.g., 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one)?

The 4-amino group enhances nucleophilic reactivity, enabling facile functionalization (e.g., acylation, sulfonation). In contrast, chloro analogs undergo slower SNAr reactions due to weaker leaving-group ability. The amino group also increases solubility in polar solvents (e.g., DMSO) compared to hydrophobic halogenated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals distinguish it from structural analogs?

- ¹H NMR : The aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.0 ppm), while the NH₂ protons show broad signals (δ 4.5–5.5 ppm) .

- ¹⁹F NMR : A singlet near δ -65 ppm confirms the trifluoromethyl group .

- IR : Stretching bands at ~3350 cm⁻¹ (N-H) and ~1680 cm⁻¹ (C=O) are diagnostic .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations reveal:

- Electrophilicity : The ketone carbonyl (C=O) has a high electrophilicity index (~3.5 eV), making it reactive toward nucleophiles like thiols or amines .

- Hydrogen-bonding potential : The amino group acts as a strong H-bond donor (bond length ~1.01 Å), critical for protein-ligand interactions .

- Solvent effects : Polar solvents stabilize the zwitterionic resonance form, enhancing solubility .

Q. What strategies mitigate data contradictions in biological activity studies (e.g., inconsistent enzyme inhibition results)?

- Control for redox activity : The trifluoromethyl group can generate reactive intermediates under UV light; use dark storage and antioxidant buffers .

- Assay specificity : Confirm target engagement via competition assays (e.g., isothermal titration calorimetry) to rule off-target effects .

- Structural analogs : Compare results with derivatives lacking the amino group to isolate its contribution .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what covalent/non-covalent mechanisms dominate?

- Covalent binding : The amino group can form Schiff bases with aldehyde-containing enzymes (e.g., transaminases), irreversibly inhibiting activity .

- Non-covalent interactions : π-Stacking between the phenyl ring and aromatic residues (e.g., tyrosine) enhances binding affinity .

- Fluorine effects : The CF₃ group improves metabolic stability by resisting cytochrome P450 oxidation .

Q. What role does this compound play in synthesizing complex molecules (e.g., heterocycles or polymers)?

- Heterocycle synthesis : Reacts with hydrazines to form pyrazoles or with hydroxylamine to yield isoxazoles, useful in medicinal chemistry .

- Polymer precursors : The amino group enables incorporation into polyamides or polyurethanes via condensation reactions .

Methodological Considerations

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.